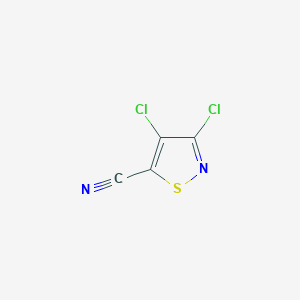

3,4-Dichloroisothiazole-5-carbonitrile

Beschreibung

Significance of the Isothiazole (B42339) Moiety in Organic Synthesis and Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a crucial building block in both organic synthesis and medicinal chemistry. rsc.orgwikipedia.org First successfully prepared in 1956, the isothiazole moiety has since been integrated into a multitude of functional materials and biologically active compounds. medwinpublishers.com Its unique electronic properties, stemming from the electronegativity of the nitrogen and sulfur atoms, confer a distinct reactivity that is valuable for creating novel molecular structures. rsc.orgmedwinpublishers.com

In medicinal chemistry, the isothiazole scaffold is a component of numerous pharmacologically active substances. medwinpublishers.comthieme-connect.com It is found in important pharmaceuticals, including certain penicillins and cephalosporins, where it contributes to their antibacterial activity against both gram-positive and gram-negative bacteria. medwinpublishers.com Furthermore, various isothiazole derivatives have been investigated for a wide range of therapeutic applications, such as treatments for Alzheimer's disease, as well as for their anti-inflammatory, anticonvulsant, and antiviral properties. medwinpublishers.commdpi.com For instance, specific derivatives have shown potential as HIV protease inhibitors and HCV NS5B polymerase inhibitors. medwinpublishers.comresearchgate.net The isothiazole ring can also enhance the stability of a molecule against enzymatic degradation, potentially prolonging its therapeutic action. thieme-connect.com

In the realms of organic and materials chemistry, isothiazoles serve as foundational structures for agricultural chemicals, pharmaceutical intermediates, and new materials with interesting electronic or mechanical properties. rsc.orgmedwinpublishers.com

Historical Context of 3,4-Dichloroisothiazole Chemistry

The chemistry of dichloroisothiazoles has historical roots in the broader exploration of isothiazole compounds that gained momentum after the ring system's initial synthesis in the mid-20th century. medwinpublishers.com A key development in this specific subclass came in the 1960s. A 1967 patent detailed a process for producing 3,4-dichloroisothiazoles, including 5-cyano-3,4-dichloroisothiazole, from basic starting materials such as carbon disulfide, an alkali metal cyanide, and chlorine. google.com This process involved a chlorination reaction that proceeded through several color changes and was conducted in a solvent like dimethylformamide. google.com

Research soon established that 3,4-dichloroisothiazole derivatives possessed a wide spectrum of biological activities. rsc.org Notably, 3,4-dichloroisothiazole-5-carboxylic acid and its related compounds were found to exhibit significant fungicidal activity. rsc.org This discovery paved the way for the development of commercial agrochemicals. A prominent example is Isotianil, a 3,4-dichloroisothiazole derivative developed by Bayer and Sumitomo Chemical in 1996. nih.gov It was subsequently launched in Japan in 2011 as a novel fungicide that works by activating plant defense responses against a broad range of pathogens. rsc.orgnih.gov The development of Isotianil marked a significant milestone, cementing the importance of the 3,4-dichloroisothiazole core in modern crop protection technology. nih.gov

Overview of Research Directions for 3,4-Dichloroisothiazole-5-carbonitrile

Current research on this compound primarily focuses on its application as a versatile building block for the synthesis of novel, high-value chemical entities, particularly in the field of agrochemicals.

A major research thrust involves using this compound as a key intermediate for creating new fungicides. Scientists have designed and synthesized series of novel strobilurin analogs that incorporate the 3,4-dichloroisothiazole substructure. rsc.orgnih.gov Strobilurins are a commercially important class of fungicides that target the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi. nih.gov By combining the proven toxophore of the dichloroisothiazole ring with the strobilurin framework, researchers aim to develop potent fungicides with a broad spectrum of activity. rsc.orgnih.gov

Table 2: Selected Research on Fungicidal Derivatives of 3,4-Dichloroisothiazole

| Research Focus | Key Findings | Reference |

|---|---|---|

| Strobilurin Analogs | Synthesis of novel strobilurin analogs from 3,4-dichloroisothiazole intermediates. Several compounds (e.g., 6d, 6g, 8d) showed excellent fungicidal activity against multiple plant pathogens in vitro and in vivo. | rsc.org |

| Structure-Activity Relationship | Investigation into the linker between the 3,4-dichloroisothiazole ring and the strobilurin pharmacophore revealed it plays a critical role in fungicidal potency. A derivative with a cis-methoxy oxime ether linker (7a) was identified as having a broad spectrum of activity. | nih.gov |

| Systemic Acquired Resistance | Compound 7a was found to not only have direct fungicidal effects but also to induce systemic acquired resistance in plants by upregulating salicylic (B10762653) acid (SA) signaling and reactive oxygen species (ROS)-related gene expression. | nih.gov |

Another significant area of research is the development of new synthetic methodologies that utilize this compound and its relatives. For example, studies have explored the C-H arylation of the isothiazole ring to create new aryl-substituted derivatives. mdpi.com While much of this work has been on related bromo-isothiazoles, the reaction of 3-chloroisothiazole-5-carbonitrile with organometallic reagents under palladium catalysis demonstrates a pathway to novel structures. mdpi.com Such cross-coupling reactions are fundamental in modern organic synthesis for building molecular complexity.

Scope and Limitations of the Present Research Outline

This article is intentionally focused on the chemical aspects of this compound. The scope is strictly limited to its chemical synthesis, the significance of its structural components, its historical chemical context, and current directions in chemical research. The outline provides a framework for understanding the molecule from the perspective of a synthetic or medicinal chemist, emphasizing its role as a synthetic intermediate and a source of new chemical entities.

The primary limitation of this outline is its deliberate exclusion of detailed biological and toxicological data. Information regarding dosage, administration, specific adverse effect profiles, and comprehensive safety assessments is outside the defined scope. While the biological activity, such as fungicidal properties, is mentioned to provide context for research directions, a full pharmacological or toxicological review is not presented. Therefore, this article serves as a specialized chemical overview rather than a complete profile of the compound's biological or environmental impact.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-1,2-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-8-4(3)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWIGSYXDIIQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=NS1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599455 | |

| Record name | 3,4-Dichloro-1,2-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18480-52-9 | |

| Record name | 3,4-Dichloro-1,2-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2-thiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dichloroisothiazole 5 Carbonitrile

Direct Synthesis Approaches

Direct synthesis methods involve the construction of the 3,4-dichloroisothiazole-5-carbonitrile ring from fundamental starting materials. These routes are often sought for industrial-scale production due to the use of readily available and less complex precursors.

Synthesis from Succinonitrile (B93025), Sulfur, and Chlorine Gas

A known process for preparing 3,4-dichloro-5-cyanoisothiazole involves the reaction of succinonitrile with chlorine and sulfur, though often in a multi-step sequence rather than a single reaction. In a typical procedure, succinonitrile is first chlorinated. For example, charging succinonitrile into a reactor, heating it to 120°C, and then introducing chlorine gas for an extended period (e.g., 16 hours) leads to the formation of tetrachlorosuccinonitrile. google.com This chlorinated intermediate is then reacted with a sulfur source to yield the target isothiazole (B42339). An alternative patent describes reacting dichlorofumaronitrile or tetrachlorosuccinonitrile with sulfur to achieve the synthesis. google.com Another patented process describes reacting a nitrile compound with a sulfur chloride (SCl₂ or S₂Cl₂) in an aprotic polar solvent to produce 3,4-dichloro-5-cyanoisothiazole. google.com

Alternative Direct Cyclization Routes

Several other direct cyclization methods have been developed to synthesize this compound.

One of the earliest methods involves the reaction of trichloroacetonitrile (B146778) with sulfur. google.comgoogle.com Another established route starts with more basic materials: sodium cyanide and carbon disulfide. google.comgoogle.com In this process, carbon disulfide is added to sodium cyanide in a solvent like dimethylformamide. google.com This reaction forms an alkali-metal cyanodithioformate intermediate. Subsequent chlorination of this intermediate at a controlled temperature, typically between 20°C and 50°C, yields 5-cyano-3,4-dichloroisothiazole. google.com While effective, this process uses highly toxic sodium cyanide and flammable carbon disulfide, posing safety challenges for large-scale industrial production. google.comgoogle.com

A different approach utilizes a ferricyanide (B76249) complex (such as sodium or potassium ferrocyanide) as the initial raw material, which reacts with carbon disulfide and chlorine gas in the presence of a catalyst to form the final product. google.com This method is presented as an improvement in safety over routes using sodium cyanide. google.com

Synthesis via Precursors and Ring Transformations

An important strategy for synthesizing substituted isothiazoles involves the chemical modification of other heterocyclic rings. The transformation of 1,2,3-dithiazole derivatives is a well-documented and versatile method for accessing the isothiazole core structure. nih.govthieme-connect.com

Conversion from 1,2,3-Dithiazole Derivatives

The conversion of 1,2,3-dithiazoles into isothiazoles is a significant synthetic pathway. thieme-connect.com Specifically, (5H-1,2,3-dithiazol-5-ylidene)-2-acetonitriles can be transformed into isothiazoles, often triggered by the presence of a catalytic amount of chloride or by treatment with anhydrous acids like HCl or HBr. rsc.orgsemanticscholar.org

The ring transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles provides a direct route to 3-haloisothiazole-5-carbonitriles, including the dichloro-substituted target compound, in good to excellent yields. rsc.org This transformation can be effectively mediated by various reagents, including gaseous hydrogen bromide (HBr), gaseous hydrogen chloride (HCl), or benzyltriethylammonium chloride (BnEt₃NCl). rsc.org

The reaction with HCl gas in dichloromethane (B109758) (DCM) specifically yields 3,4-dichloro-5-cyanoisothiazole. The choice of reagent dictates the halogen present at the 3-position of the resulting isothiazole. The table below summarizes the outcomes of these transformations. rsc.org

| Precursor | Reagent | Solvent | Product | Yield |

| (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile | HCl (g) | DCM | This compound | 75% |

| (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile | HBr (g) | DCM | 3-Bromo-4-chloroisothiazole-5-carbonitrile | 94% |

| (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile | BnEt₃NCl | Toluene | This compound | 88% |

This table is generated based on data from Kalogirou, A.S., et al. (2014). rsc.org

The mechanism for the transformation of 1,2,3-dithiazoles into isothiazoles is believed to proceed through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) style pathway. nih.govrsc.org The reaction is initiated by the thiophilic attack of a nucleophile, such as a chloride ion, on one of the sulfur atoms of the dithiazole ring. rsc.orgmdpi.com

The proposed mechanism involves the following key steps:

Thiophilic Attack: A nucleophile (e.g., Cl⁻ from HCl or BnEt₃NCl) attacks the S1 sulfur atom of the (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile precursor. mdpi.com

Ring Opening: This attack leads to the cleavage of the S1-S2 bond, opening the dithiazole ring to form a ring-opened disulfide intermediate. mdpi.com

Ring Closure: The terminal sulfur atom of the disulfide intermediate then acts as a nucleophile, attacking the carbon of the cyano group (or a related electrophilic center) in an intramolecular fashion.

Rearomatization: This cyclization is followed by the elimination of a sulfur atom and subsequent rearrangement to form the more thermodynamically stable isothiazole aromatic ring. nih.gov

This mechanistic rationale explains the formation of this compound and its halogenated analogues from dithiazole precursors. rsc.orgmdpi.com

Derivatization from Isothiazole Intermediates

The synthesis of this compound can be approached through the modification of other functionalized isothiazoles. A key intermediate in this context is 3,4-dichloroisothiazole-5-carboxylic acid and its derivatives.

From 3,4-Dichloroisothiazole-5-carboxylic Acid Derivatives

While the hydrolysis (saponification) of this compound to 3,4-dichlo-roisothiazole-5-carboxylic acid is a well-documented process google.com, the reverse reaction—conversion of the carboxylic acid to the nitrile—is also a fundamental transformation in organic synthesis. This conversion typically proceeds through a two-step sequence involving the formation of a primary amide, followed by dehydration.

The first step is the activation of the carboxylic acid, often by converting it to an acid chloride. For instance, 3,4-dichloroisothiazole-5-carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) to yield the highly reactive 3,4-dichloroisothiazole-5-carbonyl chloride google.comrsc.org. This intermediate is not typically isolated but is reacted in situ with ammonia (B1221849) to form the primary amide, 3,4-dichloroisothiazole-5-carboxamide.

The subsequent and crucial step is the dehydration of this amide to the target nitrile. Standard laboratory and industrial dehydrating agents for this purpose include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and cyanuric chloride. Although this specific transformation for 3,4-dichloroisothiazole-5-carboxamide is not extensively detailed in the surveyed literature, it follows a standard and reliable synthetic protocol.

Conversely, the derivatization of 3,4-dichloroisothiazole-5-carboxylic acid into other functional groups, such as amides, is a common practice for creating new bioactive molecules. For example, reacting the acid with N-ethyl-amine in the presence of thionyl chloride produces N-ethyl-3,4-dichloroisothiazolecarboxamide google.com.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is critical for industrial applications, focusing on maximizing yield and purity while ensuring process safety and cost-effectiveness.

Role of Catalysts and Reagents

The choice of reagents and catalysts is paramount in the synthesis of this compound. Two distinct methods highlight the evolution of this process.

The traditional approach involves the reaction of an alkali-metal cyanide, such as sodium cyanide (NaCN), with carbon disulfide (CS₂) to form a cyanodithioformate intermediate. This intermediate is then chlorinated to yield the final product google.com.

A significant advancement involves replacing the highly toxic sodium cyanide with a less hazardous ferricyanide complex, such as sodium ferrocyanide or potassium ferrocyanide. google.com This newer method reacts the ferricyanide complex with carbon disulfide and chlorine gas in the presence of a catalyst to produce this compound with high purity (>98%) and yields between 50-60% google.com. The catalysts are essential for improving reaction efficiency and can include one or more of the following: Copper(I) iodide (CuI), Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂), or Palladium(II) chloride (PdCl₂) google.com.

| Feature | Traditional Method | Catalyzed Ferricyanide Method |

|---|---|---|

| Cyanide Source | Sodium Cyanide (NaCN) | Sodium or Potassium Ferrocyanide |

| Other Key Reagents | Carbon Disulfide, Chlorine | Carbon Disulfide, Chlorine |

| Catalyst | None specified | CuI, Cu(BF₄)₂, or PdCl₂ |

| Reported Yield | Not specified | 50-60% |

| Reported Purity | Not specified | >98% |

| Key Advantage | Established process | Improved safety (avoids highly toxic NaCN) |

Solvent Effects and "Green Chemistry" Considerations

The solvent system plays a crucial role in the synthesis. Polar aprotic solvents are preferred, with dimethylformamide (DMF) being commonly used as it effectively dissolves the reactants and intermediates google.comgoogle.com. Other solvents mentioned include dimethylacetamide, formamide, and N-methylpyrrolidone google.com.

From a "Green Chemistry" perspective, the most significant improvement has been the substitution of highly virulent sodium cyanide with low-toxicity ferricyanide complexes. google.com This change drastically improves the safety of industrial production, a key principle of green chemistry focused on designing safer chemical processes google.com.

While the primary synthesis still relies on organic solvents like DMF, broader trends in chemical synthesis are moving towards greener alternatives. Research on the synthesis of other heterocyclic nitriles has demonstrated the use of recyclable magnetic nanoparticles as catalysts and more environmentally benign solvents like ethanol (B145695) or water, which minimizes waste and hazard nih.govnih.gov. These approaches represent potential future directions for optimizing the synthesis of isothiazole derivatives.

Emerging Synthetic Strategies

The development of new synthetic methods for this compound is driven by the need for safer, more efficient, and scalable processes.

The foremost emerging strategy is the catalyzed reaction using ferricyanide complexes. google.com This method's key advantages are the avoidance of extremely toxic alkali-metal cyanides, the use of inexpensive and conventional raw materials, and a simple process suitable for large-scale manufacturing. The introduction of catalysts like CuI or PdCl₂ enhances reaction efficiency, making it a superior alternative to older protocols google.com.

Another area of emerging interest lies in the further derivatization of the isothiazole core. While not a method for synthesizing the parent compound, palladium-catalyzed cross-coupling reactions are being investigated to create novel, complex aryl-substituted isothiazoles from simpler chloro-isothiazole precursors. For example, the reaction of 3-chloroisothiazole-5-carbonitrile with an iodo-aromatic compound in the presence of a palladium catalyst has been shown to form a new carbon-carbon bond at the 4-position of the isothiazole ring mdpi.com. This highlights a modern strategy for diversifying the range of isothiazole derivatives available for biological and material science applications.

Chemical Reactivity and Derivatization of 3,4 Dichloroisothiazole 5 Carbonitrile

Reactions at the Halogenated Positions (Chlorine Atoms)

The two chlorine atoms on the isothiazole (B42339) ring exhibit different levels of reactivity towards nucleophiles and in cross-coupling reactions. The chlorine atom at the C-5 position is significantly more reactive. This enhanced reactivity is attributed to the electronic activation by both the adjacent ring nitrogen atom and the electron-withdrawing cyano group at the C-4 position. rsc.org This inherent regiospecificity allows for selective functionalization of the isothiazole core.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of 3,5-Dichloroisothiazole-4-carbonitrile (B127508). The electron-deficient nature of the isothiazole ring, amplified by the substituents, facilitates the attack of various nucleophiles. These reactions almost exclusively occur at the C-5 position, displacing the chloride leaving group.

The reaction of dichloroisothiazoles with amine nucleophiles demonstrates the selective replacement of the C-5 chlorine. For instance, studies on the related 4,5-dichloro-3-trichloromethylisothiazole show that reactions with heterocyclic amines such as piperidine, morpholine, pyrrolidine, and piperazine (B1678402) in a polar aprotic solvent like DMF result in the selective substitution of the 5-chloro atom, yielding the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81–96%). bldpharm.com This selectivity is a general feature of the 4,5-dichloroisothiazole system.

Table 1: Nucleophilic Aromatic Substitution of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines bldpharm.com

| Amine Nucleophile | Product | Yield (%) |

| Piperidine | 4-Chloro-5-(piperidin-1-yl)-3-trichloromethylisothiazole | 96 |

| Morpholine | 4-Chloro-5-(morpholin-1-yl)-3-trichloromethylisothiazole | 92 |

| Piperazine | 4-Chloro-5-(piperazin-1-yl)-3-trichloromethylisothiazole | 84 |

| Pyrrolidine | 4-Chloro-5-(pyrrolidin-1-yl)-3-trichloromethylisothiazole | 81 |

Sulfur nucleophiles, known for their high nucleophilicity, readily react with 3,5-Dichloroisothiazole-4-carbonitrile. google.com Treatment with sodium sulfide (B99878), for example, leads to the displacement of the C-5 chlorine. This reaction is a key step in the synthesis of certain biologically active compounds. For instance, the preparation of 3-methylthio-5-arylisothiazole-4-carbonitrile derivatives, which exhibit antiviral activity, can involve the initial conversion of a 3-chloro-5-arylisothiazole-4-carbonitrile with sodium sulfide followed by methylation. The chloro-analogue of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) can be prepared from 3,5-dichloroisothiazole-4-carbonitrile by reaction with sodium sulfide (0.5 equivalents), indicating a similar pattern of reactivity where the C-5 chlorine is displaced by the sulfur nucleophile.

Oxygen nucleophiles also selectively target the C-5 position. A notable example is the reaction of 3-chloro-5-phenylisothiazole-4-carbonitrile (B1331728) with a phenoxide source under conditions typically used for Suzuki cross-coupling. rsc.orgrsc.org Instead of the expected cross-coupling product, the reaction yields 3-phenoxy-5-phenylisothiazole-4-carbonitrile. rsc.orgrsc.org This demonstrates that even under conditions designed for other transformations, the inherent reactivity of the C-5 position towards nucleophilic attack by species like phenoxide can predominate.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and they have been successfully applied to the functionalization of 3,5-Dichloroisothiazole-4-carbonitrile.

The Suzuki-Miyaura coupling reaction provides an effective method for introducing aryl and other organic fragments onto the isothiazole ring. When 3,5-Dichloroisothiazole-4-carbonitrile is subjected to Suzuki coupling conditions with various aryl- and methylboronic acids, the reaction occurs with high regiospecificity at the C-5 position. rsc.orgcapes.gov.br The C-3 chlorine atom remains intact, allowing for subsequent functionalization if desired.

The reaction has been optimized using different bases, palladium catalysts, and phase transfer agents to achieve high yields of the 3-chloro-5-(aryl or methyl)isothiazole-4-carbonitrile products. rsc.orgcapes.gov.br Optimal conditions have been identified using ligandless palladium catalysis with 18-crown-6 (B118740) as a phase transfer catalyst in refluxing toluene. rsc.org Both organoboronic acids with potassium fluoride (B91410) (KF) and air-stable organotrifluoroborates with potassium carbonate (K₂CO₃) have proven effective. rsc.org This regiospecificity is maintained even when the starting material is 3,5-dibromoisothiazole-4-carbonitrile, which exclusively yields the C-5 coupled product. rsc.orgcapes.gov.br

Table 2: Regiospecific Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Organoboronic Acids rsc.org

| Organoboronic Acid | Base | Catalyst | Product | Yield (%) |

| Phenylboronic acid | KF | Pd(OAc)₂ | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 94 |

| 4-Methylphenylboronic acid | KF | Pd(OAc)₂ | 3-Chloro-5-(p-tolyl)isothiazole-4-carbonitrile | 92 |

| 4-Methoxyphenylboronic acid | KF | Pd(OAc)₂ | 3-Chloro-5-(4-methoxyphenyl)isothiazole-4-carbonitrile | 91 |

| Methylboronic acid | KF | Pd(OAc)₂ | 3-Chloro-5-methylisothiazole-4-carbonitrile | 85 |

Table 3: Regiospecific Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile with Potassium Organotrifluoroborates rsc.org

| Potassium Organotrifluoroborate | Base | Catalyst | Product | Yield (%) |

| Potassium phenyltrifluoroborate | K₂CO₃ | Pd(OAc)₂ | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 99 |

| Potassium 4-fluorophenyltrifluoroborate | K₂CO₃ | Pd(OAc)₂ | 3-Chloro-5-(4-fluorophenyl)isothiazole-4-carbonitrile | 99 |

Cross-Coupling Reactions

Suzuki Coupling and its Regiospecificity

Reactions Involving the Nitrile Group

The nitrile group of 3,4-dichloroisothiazole-5-carbonitrile is a key functional group that can undergo a variety of chemical transformations, providing access to other important functional groups.

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide. The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic aqueous conditions. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion. libretexts.org This is followed by protonation to yield an imidic acid, which then tautomerizes to an amide. libretexts.org Further hydrolysis of the amide leads to the formation of a carboxylic acid. libretexts.org

A patent from 1967 describes the conversion of 5-cyano-3,4-dichloroisothiazole to the corresponding carboxylic acid and subsequently to the N-ethylcarboxamide. google.com The hydrolysis to 3,4-dichloroisothiazole-5-carboxylic acid is a documented transformation. google.com This carboxylic acid can then be reacted with thionyl chloride to form the acid chloride, which subsequently reacts with an amine, such as ethylamine, to produce the corresponding amide, N-ethyl-3,4-dichloroisothiazole-5-carboxamide. google.com

The nitrile group can be reduced to a primary amine. A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction proceeds through the nucleophilic addition of a hydride from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org A second hydride addition then occurs, followed by an aqueous workup to yield the primary amine. libretexts.org

Alternatively, using a less aggressive reducing agent like diisobutylaluminum hydride (DIBAL-H) can lead to the formation of an aldehyde. libretexts.orgyoutube.com The mechanism involves the formation of a Lewis acid-base complex between DIBAL-H and the nitrile, which increases the electrophilicity of the nitrile carbon. libretexts.org A single hydride transfer occurs, forming an imine anion that is stabilized by the aluminum complex. libretexts.org Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding aldehyde. libretexts.orgyoutube.com

While the isothiazole ring itself is an electron-deficient heterocycle, the nitrile group can participate in cycloaddition reactions. Nitrile sulfides, which are transient species, can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.net For example, nitrile sulfides generated from 1,3,4-oxathiazol-2-ones react with 1,4-naphthoquinone (B94277) to form naphtho[2,3-d]isothiazole-4,9-diones. researchgate.net This reaction proceeds via cycloaddition to the C=C double bond of the quinone, followed by dehydrogenation. researchgate.net

Similarly, nitrile oxides are known to undergo [3+2] dipolar cycloaddition reactions with alkenes to form isoxazolines. nih.gov The regiochemistry of such reactions can sometimes be unpredictable, but they provide a valuable route for constructing complex heterocyclic frameworks. nih.gov

Transformation of the Isothiazole Ring System

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, can undergo transformations that lead to the formation of different ring systems. These reactions often involve ring-opening followed by recyclization and are influenced by the substituents on the isothiazole core.

While specific examples of ring expansion and contraction reactions starting directly from this compound are not extensively documented in the reviewed literature, related isothiazole derivatives have been shown to undergo such transformations.

One notable example of ring expansion involves the rhodium(II)-catalyzed reaction of 2-substituted isothiazol-3(2H)-ones with diazo compounds. This process results in a ring expansion to form 3,4-dihydro-1,3-thiazin-4(2H)-ones in high yields rsc.org. This transformation proceeds through a proposed carbene addition to the sulfur atom, followed by a rearrangement sequence to afford the six-membered ring system.

A significant transformation of the isothiazole ring is its conversion into a pyrazole (B372694) ring system. This reaction is particularly relevant for 3-haloisothiazoles, including derivatives of this compound.

The reaction of 3-chloro-5-substituted isothiazole-4-carbonitriles with anhydrous hydrazine (B178648) has been reported to yield the corresponding 3-aminopyrazoles. In this transformation, the isothiazole ring is opened and subsequently recyclizes with the hydrazine molecule to form the pyrazole ring. The presence of a good leaving group at the C-3 position, such as a chloro group, is crucial for this reaction to proceed. However, if the substituent at the C-5 position is a better leaving group, the reaction may instead lead to the formation of a 5-hydrazinoisothiazole.

This transformation provides a synthetic route to pyrazole-fused heterocycles. For instance, the reaction of 5-aminopyrazoles with various electrophiles can lead to the formation of pyrazolo[3,4-d]pyrimidines and other condensed heterocyclic systems.

Furthermore, the synthesis of pyrazolo[3,4-c]isothiazoles has been achieved, although not directly from this compound. One reported method involves the oxidation of 1-aryl-5-amino-3-methylpyrazole-4-carboxylic acid thioamides worktribe.com. This demonstrates the construction of a fused system where the isothiazole and pyrazole rings share a common bond.

The following table summarizes the transformation of isothiazole derivatives into pyrazole systems.

| Starting Material | Reagent | Product | Reference |

| 3-Chloro-5-substituted isothiazole-4-carbonitrile | Hydrazine | 3-Aminopyrazole | |

| 1-Aryl-5-amino-3-methylpyrazole-4-carboxylic acid thioamide | Oxidation | Pyrazolo[3,4-c]isothiazole | worktribe.com |

Mechanistic Studies of Key Reactions

The proposed mechanism for the transformation of 3-chloroisothiazoles into 3-aminopyrazoles upon reaction with hydrazine involves a series of nucleophilic attack, ring-opening, and cyclization steps.

The reaction is initiated by the nucleophilic attack of hydrazine on the C-5 position of the isothiazole ring. This is followed by the cleavage of the S-N bond of the isothiazole ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization occurs through the attack of the terminal nitrogen of the hydrazine moiety onto the carbon of the nitrile group. Tautomerization of the resulting intermediate leads to the formation of the aromatic pyrazole ring. The chlorine atom at the original C-3 position of the isothiazole is eliminated during this process.

While detailed mechanistic studies specifically for this compound are limited, the general mechanism for the reaction of 1,3-dicarbonyl compounds with hydrazine to form pyrazoles involves a nucleophilic addition of hydrazine to a carbonyl group, followed by dehydration and subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring vaia.com. A similar sequence of reactions is anticipated in the transformation of the isothiazole ring.

Applications in Agrochemistry and Plant Protection

Development of Fungicides Derived from 3,4-Dichloroisothiazole-5-carbonitrile

Research has focused on synthesizing novel fungicides by incorporating the 3,4-dichloroisothiazole substructure into other known fungicidal classes, such as strobilurins. rsc.orgscispace.comnih.gov This approach aims to create hybrid molecules with enhanced efficacy and, in some cases, dual modes of action to combat resilient plant pathogens.

Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. rsc.orgscispace.com However, their site-specific mode of action has led to the rapid development of resistance in various fungal populations. scispace.comrsc.org To counter this, scientists have designed and synthesized novel strobilurin analogs that feature a 3,4-dichloroisothiazole component. rsc.orgscispace.com

In one study, a series of 3,4-dichloroisothiazole-based strobilurin derivatives were synthesized and evaluated for their fungicidal activity. nih.gov The research demonstrated that the linker between the 3,4-dichloroisothiazole ring and the strobilurin pharmacophore is crucial for the compound's activity. nih.gov For instance, modifying the ester group in the strobilurin structure to a carboxamide group in some derivatives led to improved fungicidal efficacy. nih.gov

| Compound | Pathogen | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 8d | Rhizoctonia cerealis (RC) | - | 0.07 | rsc.org |

| Phytophthora infestans (PI) | - | 0.49 | ||

| 7c | Sclerotinia sclerotiorum | >80 | 4.08 | nih.gov |

| 7d | Botrytis cinerea | - | 7.65 | |

| 2ai | Alternaria solani | >75 | 2.90 - 5.56 | nih.gov |

Fungicides derived from 3,4-dichloroisothiazole, such as Isotianil, exhibit a dual mechanism of action that sets them apart from many conventional fungicides. They not only directly impact the fungal pathogen but also stimulate the plant's own defense systems.

Isotianil is classified as a plant defense inducer. medchemexpress.comebiohippo.com It does not have direct antimicrobial activity but instead activates the plant's systemic acquired resistance (SAR). medchemexpress.com This activation primes the plant for a more robust and rapid defense response upon pathogen attack. Research has shown that treatment with Isotianil leads to the upregulation of pathogenesis-related (PR) genes. medchemexpress.com Specifically, it can induce the accumulation of defense-related enzymes like lipoxygenase and phenylalanine ammonia-lyase in plant tissues. medchemexpress.com Furthermore, Isotianil has been shown to upregulate salicylic (B10762653) acid (SA) signaling and the expression of reactive oxygen species (ROS)-related genes, which are key components of the plant's immune response. nih.govnih.gov

| Gene/Enzyme | Effect of Isotianil Treatment | Significance | Reference |

|---|---|---|---|

| Lipoxygenase | Accumulation Induced | Involved in plant defense signaling | medchemexpress.com |

| Phenylalanine ammonia-lyase | Accumulation Induced | Key enzyme in the phenylpropanoid pathway, leading to defense compounds | |

| WRKY45 | Induction of Expression | A key transcription factor in the SA-dependent defense pathway | medchemexpress.com |

| Salicylic Acid (SA) Signaling Genes | Upregulation | Central to systemic acquired resistance | nih.govnih.gov |

| Reactive Oxygen Species (ROS)-related Genes | Upregulation | Involved in the initial immune response and signaling |

In addition to inducing plant defenses, many strobilurin analogs containing the 3,4-dichloroisothiazole substructure retain the primary mode of action of strobilurins: the inhibition of mitochondrial respiration. rsc.orgscispace.com They target the cytochrome bc₁ complex (Complex III) in the fungal mitochondrial respiratory chain. nih.gov By binding to the Qo site of cytochrome b, these fungicides block the transfer of electrons, which disrupts the production of ATP, the cell's main energy currency. nih.gov This cessation of energy production ultimately leads to the inhibition of fungal growth and development. rsc.orgscispace.com

Fungicides derived from this compound have demonstrated significant efficacy against a range of economically important plant pathogens. Field trials and in vivo bioassays have confirmed their effectiveness. For instance, the strobilurin analog 8d, which contains the 3,4-dichloroisothiazole moiety, showed better efficacy against Sphaerotheca fuliginea (powdery mildew) than the commercial standards azoxystrobin (B1666510) and trifloxystrobin (B1683241). scispace.comrsc.org It also displayed superior performance against Pseudoperonospora cubensis (downy mildew) compared to trifloxystrobin. scispace.comrsc.org Other derivatives have also shown excellent efficacy against P. cubensis in vivo. nih.govnih.gov

| Compound | Pathogen | Efficacy/Activity | Reference |

|---|---|---|---|

| 8d | Sphaerotheca fuliginea | Better efficacy than azoxystrobin and trifloxystrobin in field trials. | scispace.comrsc.org |

| Pseudoperonospora cubensis | Better efficacy than trifloxystrobin in field trials. | ||

| 1a, 2ar, 2bg | Pseudoperonospora cubensis | Comparable, excellent efficacy at a dose of 25 µg/mL in vivo. | nih.govnih.gov |

The development of resistance to fungicides is a major threat to global food security. apsnet.orgnih.gov Pathogens can evolve mechanisms to overcome the effects of single-site-of-action fungicides, such as many strobilurins. scispace.comnih.gov The creation of novel fungicides from this compound offers a promising strategy to manage this issue. By combining the mitochondrial respiration-inhibiting properties of strobilurins with the plant defense-inducing capabilities of the isothiazole (B42339) component, these new molecules can have a dual mode of action. nih.gov This makes it more difficult for pathogens to develop resistance. mdpi.com Furthermore, the development of new chemical entities with different structures, even if they target the same site, can sometimes overcome existing resistance mechanisms. rsc.orgscispace.com

Mechanism of Action of Isothiazole-based Fungicides (e.g., Isotianil)

Insecticidal Activity and Insect Growth Regulation

While the broader class of isothiazoles has demonstrated insecticidal properties, specific data on the direct insecticidal activity of this compound is limited in publicly available research. However, a Chinese patent discloses the use of 3,4-dichloroisothiazole derivatives as active ingredients in insecticidal formulations. google.com This suggests that the core 3,4-dichloroisothiazole structure is a key pharmacophore for insecticidal activity. The development of derivatives often aims to enhance the potency, spectrum of activity, and environmental stability of the parent compound.

Research into related isothiazole compounds has shown that they can act as insect growth regulators. These compounds interfere with the developmental processes of insects, such as molting and metamorphosis, leading to mortality or reduced reproductive capacity. The specific mechanisms by which this compound or its close analogs might regulate insect growth are a subject for further investigation.

Table 1: Insecticidal Activity Data for Isothiazole Derivatives

| Compound/Derivative | Target Pest | Activity Metric | Result | Reference |

| Isothiazole Derivatives | General Insect Pests | Patent Claim | Effective as insecticides | google.com |

Note: This table reflects the general claims made in patents regarding isothiazole derivatives due to the absence of specific public data for this compound.

Anti-Plant Virus Agents and Plant Activators

The application of isothiazole derivatives as agents to combat plant viruses and to activate the plant's own defense mechanisms is an area of significant research. Notably, the derivative Isotianil, which is based on the 3,4-dichloroisothiazole structure, is a commercial fungicide that functions as a plant activator. nih.gov Plant activators, also known as elicitors, stimulate the plant's systemic acquired resistance (SAR), a state of heightened defense against a broad range of pathogens. nih.gov

While direct anti-viral activity of this compound is not extensively documented, the proven efficacy of its derivatives in activating plant defenses suggests a potential role for the parent compound in this area. nih.gov The activation of SAR by isothiazole compounds can lead to the production of pathogenesis-related (PR) proteins and other defensive compounds that can inhibit viral replication and spread within the plant.

A key historical patent, however, states that 5-cyano-3,4-dichloroisothiazole (an alternative name for this compound) has "little or no plant growth affecting activity," while its corresponding carboxylic acid is highly active. google.com This suggests that the nitrile form may serve as a precursor or intermediate for more active compounds.

Table 2: Plant Activator and Anti-Plant Virus Research Findings for Isothiazole Derivatives

| Compound/Derivative | Application | Observed Effect | Reference |

| Isotianil (a 3,4-dichloroisothiazole derivative) | Plant Activator | Induces Systemic Acquired Resistance (SAR) | nih.gov |

| 3,4-dichloroisothiazole-5-carboxylic acid | Plant Growth Regulation | Effective in inhibiting trifoliate growth in beans | google.com |

| 5-cyano-3,4-dichloroisothiazole | Plant Growth Regulation | Little to no activity observed | google.com |

Formulation and Synergistic Effects with Adjuvants

The effectiveness of any agrochemical active ingredient, including this compound, is heavily dependent on its formulation. Formulations are designed to improve the handling, storage, application, and biological efficacy of the active ingredient. Adjuvants are critical components of these formulations.

Adjuvants can enhance the performance of a pesticide in several ways, including:

Improved Spreading and Coverage: Surfactants reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface. nih.gov

Enhanced Penetration: Certain oils and other adjuvants can help the active ingredient penetrate the waxy cuticle of plant leaves or the exoskeleton of insects.

Increased Rainfastness: Sticking agents help the pesticide adhere to the plant surface, preventing it from being washed off by rain. nih.gov

Reduced Drift: Drift control agents increase the size of spray droplets, making them less likely to be carried away by wind. wur.nl

Table 3: Common Adjuvant Types and Their Functions in Agrochemical Formulations

| Adjuvant Type | Primary Function | Example of Effect |

| Surfactants (Non-ionic, Anionic, Cationic) | Reduce surface tension, improve wetting and spreading | More uniform coverage of spray on leaf surfaces nih.gov |

| Oils (Crop oil concentrates, Methylated seed oils) | Enhance penetration of the active ingredient | Improved uptake through the plant cuticle |

| Sticking Agents (Stickers) | Increase adhesion to the target surface | Enhanced rainfastness of the pesticide nih.gov |

| Humectants | Slow the drying of spray droplets | Prolonged time for absorption |

| Drift Control Agents | Increase droplet size | Reduced off-target movement of the spray wur.nl |

Applications in Pharmaceutical and Medicinal Chemistry Research

Antimicrobial Agents Derived from 3,4-Dichloroisothiazole-5-carbonitrile

While the broader class of isothiazoles is known for potent antimicrobial properties, derivatives of this compound have been specifically investigated for their powerful fungicidal effects, particularly in agricultural applications. researchgate.net Researchers have synthesized novel strobilurin analogues by incorporating the 3,4-dichloroisothiazole moiety. rsc.org These compounds function by inhibiting the cytochrome bc1 complex in the mitochondrial respiratory chain, a critical enzyme for fungal respiration. nih.gov

In a notable study, a series of strobilurin derivatives based on 3,4-dichloroisothiazole were designed and synthesized. Bioassays revealed that many of these compounds exhibited excellent fungicidal activity against a variety of plant pathogens. rsc.org Further research focused on optimizing these derivatives, showing that the linker between the 3,4-dichloroisothiazole core and the strobilurin pharmacophore was critical for fungicidal potency. nih.gov One derivative, compound 7a in the study, not only showed a broad spectrum of fungicidal activity but also induced systemic acquired resistance in plants by upregulating salicylic (B10762653) acid signaling and reactive oxygen species (ROS)-related gene expression. nih.gov

The commercial fungicide Isotianil, a derivative of 3,4-dichloroisothiazole-5-carboxylic acid, stands as a testament to the success of this chemical class in controlling plant diseases by activating host defense responses. nih.gov

Antiviral Activity of Isothiazole (B42339) Carbonitriles

Isothiazole carbonitriles have emerged as a promising class of antiviral agents. Research has demonstrated the efficacy of various derivatives against a range of both RNA and DNA viruses. nih.govcncb.ac.cn

Studies have described the synthesis and potent antiviral activity of compounds such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate. These were initially found to be effective against HIV-1 and HIV-2. nih.govcncb.ac.cn Subsequent evaluations showed high selectivity and potency against other viruses, including Poliovirus 1 and Echovirus 9. nih.govcncb.ac.cn

Building on these findings, new derivatives were synthesized and tested against a broader panel of viruses. One such compound, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, proved active against several picornaviruses (including Rhinovirus 2, 39, 86, and 89, and Coxsackie B1), Measles virus, HIV-1, and HIV-2. nih.gov The research highlights the potential of the isothiazole carbonitrile scaffold in developing broad-spectrum antiviral therapies.

Mechanism of Antiviral Action (e.g., Anti-poliovirus activity)

Preliminary investigations into the mechanism of action of these antiviral agents have provided initial insights. For the isothiazole carbonitrile series, studies on the most active member, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, indicated that its anti-poliovirus activity is due to its effect on an early event in the viral replication cycle. nih.gov This suggests that the compound may interfere with viral entry, uncoating, or the initial stages of viral genome translation, preventing the virus from establishing an infection within the host cell.

Exploration in Cancer Therapy

The isothiazole scaffold is recognized for its potential in developing anticancer agents. researchgate.net While specific derivatives of this compound for cancer therapy are not extensively documented in pharmaceutical literature, the broader class of isothiazoles has shown promise. For instance, some isothiazole-containing compounds have been investigated as inhibitors of histone deacetylase (HDAC), an enzyme class that is a key target in cancer treatment. A patent from 1967 also noted that 3,4-dichloroisothiazole-5-carboxylic acid was effective in inhibiting plant growth, demonstrating a general anti-proliferative effect. google.com

Potential in Diabetes Therapy

Currently, there is limited specific research directly linking this compound or its direct derivatives to the development of therapies for diabetes. While the broader families of thiazole (B1198619) and thiazolidinone heterocycles include compounds with known antidiabetic activity, dedicated studies focusing on the potential of the 3,4-dichloroisothiazole core for this application are not prominent in the available scientific literature. Comprehensive SAR studies have been conducted on other heterocyclic systems for diabetes targets like SGLT1/SGLT2, but these have focused on different structural classes, such as C-aryl glycosides. rsc.org

Other Pharmacological Applications

Derivatives of this compound have found applications beyond antimicrobial and antiviral research, most notably in agriculture as plant growth regulators. A foundational patent described the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid and its corresponding amide, noting their effectiveness in inhibiting plant growth, specifically the trifoliate growth in beans. google.com This herbicidal activity underscores the potent biological effects of this class of compounds.

Structure-Activity Relationship (SAR) Studies and Molecular Design

The design of potent pharmacological agents relies heavily on understanding the relationship between a molecule's structure and its biological activity. For derivatives of this compound, SAR studies have been crucial, particularly in the development of fungicides.

Research on strobilurin analogues revealed key SAR insights:

The Linker is Critical : The chemical bridge connecting the 3,4-dichloroisothiazole core to the strobilurin pharmacophore plays a vital role in determining the potency and spectrum of fungicidal activity. nih.gov

Substituent Effects : Modifications to this linker, such as the use of a cis-methoxy oxime ether, led to compounds with superior activity. nih.gov

Carboxamide vs. Carboxylic Ester : Replacing a carboxylic ester group with a carboxamide in certain derivatives resulted in the most potent compounds identified in the study. nih.gov

In the context of antiviral agents, SAR studies of isothiazole carbonitriles have shown that the nature and position of substituents on the phenyl ring attached to the isothiazole core are key determinants of antiviral potency and selectivity against different viruses. nih.gov The strategic modification of these substituents has allowed for the optimization of activity against viruses like poliovirus and HIV. nih.govnih.gov

Intermediate in the Synthesis of Biologically Active Compounds

This compound serves as a versatile precursor in the synthesis of more complex molecules with notable biological activities, particularly in the development of novel fungicides. Its reactive chlorine atoms and cyano group provide handles for synthetic modifications, allowing for the construction of diverse chemical libraries. google.com

Research has focused on utilizing this isothiazole derivative to create new compounds that can address challenges in agriculture, such as the emergence of resistant fungal strains. A significant area of investigation involves the synthesis of 3,4-dichloroisothiazole-based strobilurin derivatives. nih.gov Strobilurins are a major class of fungicides used in crop protection that act by inhibiting the mitochondrial respiration of fungi. nih.gov

In one such study, 3,4-dichloroisothiazole-5-carboxylic acid, derived from the corresponding carbonitrile, was used as a key intermediate. nih.gov This acid was coupled with various chemical linkers and pharmacophores to produce a series of novel strobilurin analogues. The aim was to discover compounds with a broad spectrum of fungicidal activity and potentially a different mode of action to overcome existing resistance. nih.gov

The synthetic strategy involved amidating 3,4-dichloroisothiazole-5-carboxylic acid with an intermediate, followed by alkylation to produce the target compounds. nih.gov These newly synthesized molecules were then screened for their efficacy against a panel of nine different plant pathogens. nih.gov

The research findings indicated that the nature of the linker between the 3,4-dichloroisothiazole core and the strobilurin pharmacophore was critical for the resulting compound's fungicidal potency and the breadth of its activity. nih.gov Notably, certain derivatives demonstrated significant efficacy against economically important plant diseases.

Detailed Research Findings

Several of the synthesized derivatives exhibited potent and broad-spectrum fungicidal activities. The table below summarizes the in vivo bioassay results for two of the most effective compounds against specific plant pathogens. nih.gov

| Compound ID | Target Pathogen | Disease |

| 1c | Erysiphe graminis | Wheat white powder |

| 7a | Erysiphe graminis | Wheat white powder |

| 7a | Puccinia sorghi Schw | Corn rust |

Compound 7a was identified as a particularly promising lead compound. nih.gov Further investigation into its mode of action revealed that it not only directly inhibits fungal growth but also induces systemic acquired resistance (SAR) in the host plant. This was validated by the upregulation of salicylic acid (SA) signaling and the expression of genes related to reactive oxygen species (ROS), which are key components of the plant's defense mechanisms. nih.gov The dual action of direct fungicidal activity and induction of host resistance makes such compounds highly valuable for integrated pest management strategies. nih.gov

The successful synthesis and evaluation of these 3,4-dichloroisothiazole-based strobilurins highlight the importance of the parent compound as a building block in medicinal and agricultural chemistry. nih.gov The ability to systematically modify its structure allows researchers to fine-tune the biological activity of the resulting derivatives, leading to the discovery of potent and effective agents for crop protection. nih.gov

Advanced Research in Materials Science

Incorporation into Polymeric Systems

3,4-Dichloroisothiazole-5-carbonitrile is identified as a significant building block within polymer science. bldpharm.com Its utility in this field stems from its molecular structure, which features reactive sites that allow for its incorporation into larger polymeric chains. The two chlorine atoms on the isothiazole (B42339) ring are susceptible to nucleophilic substitution reactions, enabling the covalent bonding of the molecule to other monomers or polymer backbones.

The nitrile group (-C≡N) also offers a versatile functional handle for polymerization or post-polymerization modification. Researchers can leverage these reactive features to design and synthesize specialty polymers. The integration of the dichloroisothiazole moiety into a polymer can impart specific properties, such as enhanced thermal stability, altered electronic characteristics, or increased resistance to degradation, derived from the robust nature of the isothiazole ring. Its role as a "Material Building Block" suggests its use in creating complex, functional macromolecules for advanced applications. bldpharm.com

Application in Electronic and Spintronic Materials

The unique electronic profile of this compound makes it a compound of interest in the development of novel electronic and magnetic materials. bldpharm.com The isothiazole ring itself is a heteroaromatic system, which contributes to its electronic properties. The presence of electron-withdrawing groups, namely the two chlorine atoms and the nitrile group, significantly influences the electron distribution within the molecule. This electronic structure is a key factor for its potential application in organic electronics, where precise control over charge transport and energy levels is crucial.

In the field of spintronics, which utilizes the intrinsic spin of electrons in addition to their charge, materials with high spin polarization and specific magnetic properties are essential. sigmaaldrich.com While traditional spintronic materials are often inorganic, such as iron oxides (Fe₃O₄) or yttrium iron garnet (YIG), there is growing research into organic and molecule-based magnetic materials. sigmaaldrich.com this compound is noted as relevant to the field of magnetic materials, suggesting its potential as a precursor for designing organic molecules with tailored magnetic and spin-related properties for next-generation spintronic devices. bldpharm.com The synthesis of derivatives, such as thiobis(isothiazoles), which have been characterized for their electronic properties using UV-vis spectroscopy, further highlights the investigation of isothiazole-based systems for these advanced applications. mdpi.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 18480-52-9 | bldpharm.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₄Cl₂N₂S | bldpharm.com |

| Molecular Weight | 179.03 g/mol | bldpharm.comchemicalbook.com |

| Physical Form | White solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room temperature or 2-8°C (sealed, dry) | bldpharm.comsigmaaldrich.com |

Dye Chemistry and Applications

This compound serves as a valuable intermediate in the synthesis of specialized dyes. Azo dyes, which constitute over 60% of all dyes used in industry, are characterized by the -N=N- functional group and are synthesized through diazotization and coupling reactions. nih.gov The chemical reactivity of this compound makes it an excellent candidate for creating complex dye structures.

The two chlorine atoms at the C3 and C4 positions of the isothiazole ring are key to its utility. These atoms can be selectively replaced through nucleophilic aromatic substitution reactions. This allows for the introduction of various auxochromes (color-modifying groups) or for the molecule to be coupled with other aromatic systems, which is a fundamental process in building a dye's chromophore (the color-bearing part of the molecule).

Research has demonstrated the C-C coupling of related isothiazole structures to form more complex aryl-substituted isothiazoles. mdpi.com For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene yields 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, a process confirmed through detailed spectroscopic analysis. mdpi.com This type of reaction showcases how the isothiazole core can be functionalized to create larger, conjugated systems typical of dyes. The resulting structures exhibit distinct UV-visible absorption spectra, a critical property for any colorant. mdpi.commdpi.com Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, as in the conversion to 3,4-dichloroisothiazole-5-carboxylic acid, providing another reactive site for forming amide or ester linkages common in various dye classes. google.comsigmaaldrich.com

Table 2: Spectroscopic Data of a Related Isothiazole Derivative This table presents data for 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile), a derivative synthesized from related precursors, illustrating typical characterization methods for this class of compounds.

| Spectroscopic Method | Observed Data | Indication | Source |

|---|---|---|---|

| UV-vis (in DCM) | λmax: 279 nm | Intact isothiazole ring | mdpi.com |

| FTIR | ν(C≡N): 2334 cm⁻¹ | Presence of nitrile group | mdpi.com |

| Mass Spectrometry | m/z: 407 (MH⁺), 408 (MH⁺+2), 411 (MH⁺+4) | Presence of two bromine atoms | mdpi.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dichloroisothiazole-5-carboxylic acid |

| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) |

| 3,5-dibromoisothiazole-4-carbonitrile |

| 3-chloroisothiazole-5-carbonitrile |

| 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile |

| 1-iodo-4-methylbenzene |

| Iron(III) oxide (Fe₃O₄) |

| Yttrium iron garnet (Y₃Fe₅O₁₂) |

| Carbon disulfide |

| Sodium cyanide |

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure

These studies typically investigate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in a study of pyrazolyl–thiazole (B1198619) derivatives, the HOMO–LUMO energy gap was analyzed to understand their chemical stability and reactivity. nih.gov

Furthermore, these calculations can map the electrostatic potential (ESP) surface, which helps in identifying the electron-rich and electron-deficient regions of a molecule. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack. For 3,4-Dichloroisothiazole-5-carbonitrile, the electron-withdrawing nature of the two chlorine atoms and the nitrile group would significantly influence its electronic properties and reactivity.

Table 1: Representative Quantum Chemical Calculation Data for Analogous Thiazole Derivatives

| Compound Class | Method | Key Findings | Reference |

| Pyrazolyl–thiazole derivatives | DFT | Analysis of HOMO-LUMO energy gap to understand chemical stability and reactivity. | nih.gov |

| Benzothiazole (B30560) derivatives | DFT/B3LYP/6-311G(d,p) | Calculation of HOMO-LUMO energies, polarizability, hyperpolarizability, and charge distribution. | mdpi.com |

| Azo-thiazole derivatives | DFT | Examination of molecular orbital properties and molecular electrostatic features. | nih.govresearchgate.net |

Note: This table is illustrative and based on studies of related compounds due to the lack of specific data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing the structure of lead compounds in drug discovery.

A QSAR study on a series of isothiazole (B42339) derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase provides a relevant example of this methodology. nih.gov In such a study, a dataset of compounds with known activities is used. For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression, are then employed to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov

The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.gov Once a robust and predictive model is established, it can be used to estimate the activity of new, untested compounds. For this compound, a QSAR model could be developed as part of a library of isothiazole derivatives to predict its potential activity against a specific biological target. The descriptors for the two chlorine atoms and the nitrile group would likely play a significant role in such a model.

Table 3: Key Parameters in QSAR Modeling of Isothiazole Derivatives

| QSAR Study Component | Description | Example from Isothiazole Study | Reference |

| Dataset | A collection of compounds with measured biological activity. | 38 isothiazole derivatives with activity against HCV NS5B polymerase. | nih.gov |

| Molecular Descriptors | Numerical values that characterize the structure of a molecule. | Included descriptors for electronic, steric, and hydrophobic properties. | nih.gov |

| Statistical Method | Algorithm used to create the correlation model. | Multi-linear regression. | nih.gov |

| Validation | Process to assess the robustness and predictive ability of the model. | Internal and external validation to ensure the model's reliability. | nih.govnih.gov |

Note: This table is based on a study of a series of isothiazole derivatives and serves as an example of the QSAR methodology.

Reaction Mechanism Prediction and Simulation

Computational chemistry offers powerful tools to predict and simulate reaction mechanisms, providing insights into the transition states, intermediates, and energy profiles of chemical reactions. This understanding is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

While specific reaction mechanism simulations for this compound were not found in the search results, studies on related isothiazole compounds demonstrate the utility of these methods. For instance, the mechanism for the synthesis of bisthiazole-5-yl disulfides from α-keto sulfines and thioureas has been investigated through control experiments and plausible reaction pathways have been proposed. acs.org Such studies often involve the use of computational methods to calculate the energies of proposed intermediates and transition states to support the hypothesized mechanism.

For this compound, computational studies could be used to predict its reactivity in various reactions, such as nucleophilic aromatic substitution at the chlorinated positions or reactions involving the nitrile group. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway and predict the major products.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3,4-Dichloroisothiazole-5-carbonitrile, ¹³C NMR is particularly informative, while the utility of ¹H NMR is limited to detecting impurities or protons on derivatives, as the core heterocyclic structure possesses no hydrogen atoms.

¹³C NMR Spectroscopy: In a ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. Due to the molecule's asymmetry, all four carbon atoms of the this compound ring system are chemically non-equivalent and are expected to appear as separate resonances. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like chlorine and nitrogen causing significant downfield shifts. While specific experimental data is not widely published, expected chemical shift ranges can be predicted based on typical values for similar functional groups. oregonstate.educompoundchem.comwisc.eduthieme-connect.de Quaternary carbons, such as those in this molecule, often show weaker signals compared to carbons with attached protons. oregonstate.edu

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Structural Position | Expected Chemical Shift (δ) Range (ppm) | Influencing Factors |

|---|---|---|---|

| C3 | C-Cl | 145 - 160 | Attached to electronegative Cl and adjacent to N in the ring. |

| C4 | C-Cl | 140 - 155 | Attached to electronegative Cl and adjacent to S. |

| C5 | C-CN | 120 - 135 | Attached to the nitrile group and part of the heterocyclic ring. |

| CN | Nitrile Carbon | 110 - 120 | Characteristic range for nitrile carbons. oregonstate.educompoundchem.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike unit mass resolution spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), allowing for the determination of a unique molecular formula. rsc.orgmdpi.com

For this compound, HRMS would be used to verify its molecular formula, C₄Cl₂N₂S. The calculated exact mass is compared against the experimentally measured mass, with a deviation of less than 5 parts per million (ppm) being the standard for confirmation. researchgate.net A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) creates a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄Cl₂N₂S |

| Calculated Monoisotopic Mass ([M]⁺) | 177.9237 u |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes: ¹²C, ³⁵Cl, ¹⁴N, and ³²S. sisweb.comsisweb.com

X-ray Diffraction Studies for Structural Elucidation

X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure, including precise bond lengths and bond angles. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While the crystal structure for this compound itself is not publicly available, a study on a closely related derivative, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide , has been reported. researchgate.net In this study, X-ray diffraction analysis confirmed the connectivity of the atoms and the planarity of the 3,4-dichloroisothiazole ring. researchgate.net Such studies on derivatives are crucial as they validate the core ring structure, and the geometric parameters (bond lengths and angles) of the dichloroisothiazole moiety are expected to be very similar to those in the parent nitrile compound. nih.gov

Chromatographic Techniques (e.g., HPLC, TLC) for Analysis and Purification

Chromatographic methods are fundamental for assessing the purity of this compound and for its purification from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. rjpbcs.com For a moderately polar compound like this compound, a typical TLC system would employ a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) as the mobile phase. akjournals.comchromatographyonline.cominterchim.com The compound's purity is indicated by the presence of a single spot on the developed plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of purity and for the purification (preparative HPLC) of compounds. google.com For halogenated heterocyclic compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govchromforum.org This would involve a nonpolar stationary phase (such as a C18-bonded silica column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. nih.govchromforum.org The purity is determined by the area of the peak corresponding to the compound in the resulting chromatogram.

Summary of Chromatographic Techniques

| Technique | Typical Stationary Phase | Typical Mobile Phase System | Primary Use |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, purity check, solvent system screening. |

| HPLC | C18-bonded Silica (Reversed-Phase) | Acetonitrile/Water (+/- TFA) | Quantitative purity analysis, preparative purification. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages of carbon, nitrogen, chlorine, and sulfur are compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's identity and purity. While specific experimental reports for this compound are not common, its use in confirming the structure of related isothiazoles is documented. mdpi.com

Theoretical Elemental Composition of this compound (C₄Cl₂N₂S)

| Element | Atomic Mass (u) | Molecular Weight (u) | Theoretical Mass Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 179.03 | 26.83% |

| Chlorine (Cl) | 35.453 | 39.60% | |

| Nitrogen (N) | 14.007 | 15.65% | |

| Sulfur (S) | 32.06 | 17.92% |

Future Research Directions and Outlook

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of 3,4-Dichloroisothiazole-5-carbonitrile has involved reagents such as sodium cyanide, a highly toxic material. google.com A significant step towards a more environmentally benign process has been demonstrated in a patented method that utilizes a low-toxicity ferricyanide (B76249) complex as the initial raw material, reacting it with carbon disulfide and chlorine. google.com This approach avoids the use of virulent sodium cyanide, thereby enhancing the safety of industrial production. google.com

Future research will likely continue this trend, focusing on several key principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Exploring the use of water or other environmentally friendly solvents to replace traditional volatile organic solvents. ejcmpr.com

Renewable Feedstocks: Investigating the potential use of plant-based materials or extracts as starting materials or catalysts. ejcmpr.com

Catalysis: Developing more efficient catalysts that can promote the reaction with high selectivity and yield under milder conditions, reducing energy consumption and waste generation. google.com

Targeted Drug Discovery and Agrochemical Development

The 3,4-dichloroisothiazole core is a recognized pharmacophore and toxophore, indicating its potential for development into both therapeutic agents and crop protection chemicals.